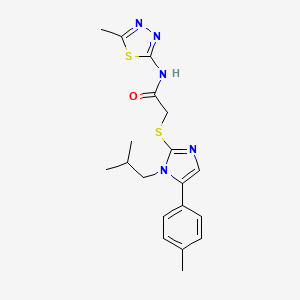![molecular formula C8H9ClF2N2O2 B2485000 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1855938-56-5](/img/structure/B2485000.png)
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound with the molecular formula C8H9ClF2N2O2 This compound features a pyrazole ring substituted with a chloro and difluoromethyl group, and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the chloro and difluoromethyl groups: This step involves the selective chlorination and difluoromethylation of the pyrazole ring. Reagents such as N-chlorosuccinimide (NCS) and difluoromethylating agents like difluoromethyl phenyl sulfone can be used.
Attachment of the butanoic acid moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The chloro group may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
- 3-[4-chloro-3-(methyl)-1H-pyrazol-1-yl]butanoic acid
- 3-[4-chloro-3-(fluoromethyl)-1H-pyrazol-1-yl]butanoic acid
Uniqueness
3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a bioactive molecule compared to its analogs .
Propriétés
IUPAC Name |
3-[4-chloro-3-(difluoromethyl)pyrazol-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-4(2-6(14)15)13-3-5(9)7(12-13)8(10)11/h3-4,8H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYMIEHVWOBWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=C(C(=N1)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)

![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)



![N-(4-methoxyphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2484930.png)

![6,7-dimethoxy-N-[(2-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2484932.png)

![2-(5-Formyl-1H-pyrrol-2-yl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide](/img/structure/B2484935.png)


